molecular formula C9H14NO3PS B13973458 Phosphorothioic acid, O,O-diethyl O-2-pyridinyl ester CAS No. 32194-23-3

Phosphorothioic acid, O,O-diethyl O-2-pyridinyl ester

Cat. No.: B13973458
CAS No.: 32194-23-3
M. Wt: 247.25 g/mol
InChI Key: WJNSNWKHOLUBME-UHFFFAOYSA-N
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Description

"Phosphorothioic acid, O,O-diethyl O-2-pyridinyl ester" represents a class of organothiophosphate esters characterized by a pyridinyl or heteroaryl ring system linked to a phosphorothioate backbone. These compounds are primarily used as insecticides, functioning as acetylcholinesterase inhibitors. These substitutions significantly influence their chemical stability, bioactivity, and environmental persistence .

Properties

CAS No.

32194-23-3

Molecular Formula

C9H14NO3PS

Molecular Weight

247.25 g/mol

IUPAC Name

diethoxy-pyridin-2-yloxy-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C9H14NO3PS/c1-3-11-14(15,12-4-2)13-9-7-5-6-8-10-9/h5-8H,3-4H2,1-2H3

InChI Key

WJNSNWKHOLUBME-UHFFFAOYSA-N

Canonical SMILES

CCOP(=S)(OCC)OC1=CC=CC=N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phosphorothioic acid, O,O-diethyl O-2-pyridinyl ester typically involves the reaction of diethyl phosphorochloridothioate with 2-pyridinol. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

(C2H5O)2P(S)Cl+C5H4NOH(C2H5O)2P(S)OC5H4N+HCl\text{(C}_2\text{H}_5\text{O)}_2\text{P(S)Cl} + \text{C}_5\text{H}_4\text{NOH} \rightarrow \text{(C}_2\text{H}_5\text{O)}_2\text{P(S)OC}_5\text{H}_4\text{N} + \text{HCl} (C2​H5​O)2​P(S)Cl+C5​H4​NOH→(C2​H5​O)2​P(S)OC5​H4​N+HCl

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as distillation or recrystallization to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

Phosphorothioic acid, O,O-diethyl O-2-pyridinyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphorothioate oxides.

    Hydrolysis: In the presence of water, it can hydrolyze to form phosphoric acid derivatives.

    Substitution: The ester group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.

    Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.

Major Products Formed

    Oxidation: Phosphorothioate oxides.

    Hydrolysis: Phosphoric acid derivatives.

    Substitution: Various substituted phosphorothioates.

Scientific Research Applications

While "Phosphorothioic acid, O,O-diethyl O-2-pyridinyl ester" is referenced in the search results , comprehensive data tables and well-documented case studies regarding its applications are not available in the provided context. However, the search results do provide some relevant information regarding related compounds and applications of interest.

General Information
"this compound" is listed in the Washington Administrative Code with its chemical name and formula .

Related Compounds
O,O-Diethyl hydrogen thiophosphate O,O-diethyl hydrogen thiophosphate is an organic thiophosphate that is the diethyl ester of phosphorothioic O,O,O-acid . It functions as both a human xenobiotic metabolite and a mouse metabolite and is a conjugate acid of an O,O-diethyl thiophosphate .

  • O,O-diethyl hydrogen thiophosphate has been found in Apis cerana and Euglena gracilis .
  • Diethylthiophosphate is the most frequent metabolite of organophosphorus (OP) found in urine . Organophosphorus compounds are commonly used as pesticides due to their ability to degrade in the environment . Acute OP intoxication occurs when the pesticide covalently binds to cholinesterase, blocking the decomposition of synaptic acetylcholine . Data also suggests that chronic exposure to POs can cause neurological sequelae and alter sperm chromatin condensation .
    Phosphorothioic acid, O-ethyl O-(3,5,6-trichloro-2-pyridinyl) ester This compound is another phosphorothioic acid ester . Research indicates that the chlorinated pyridinyl ring of chlorpyrifos, which contains a similar structure, undergoes ring cleavage during biodegradation .

Use as a Pesticide
Organophosphorus compounds, including derivatives of phosphorothioic acid, are widely used as pesticides because they degrade easily in the environment . However, they can lead to acute intoxication by blocking the decomposition of synaptic acetylcholine . Studies have monitored pesticide exposure in wildlife, such as great horned owls, to assess the impact of these chemicals on ecosystems . It was found that a relatively large proportion of nontreated habitats within home ranges and the diversity of prey consumed limited OP exposure in the great horned owls .

Mechanism of Action

The compound exerts its effects primarily through the inhibition of enzymes that contain active sites susceptible to phosphorylation. The phosphorothioate group interacts with the enzyme’s active site, leading to the formation of a covalent bond and subsequent inhibition of enzyme activity. This mechanism is particularly relevant in the context of its use as a pesticide, where it targets specific enzymes in pests.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare key derivatives of O,O-diethyl O-heteroaryl phosphorothioates, focusing on structural variations, molecular properties, and toxicological profiles:

Table 1: Comparative Analysis of Organothiophosphate Insecticides

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents on Heteroaryl Ring Primary Use Key Toxicity Data (LD₅₀, Oral Rat)
Chlorpyrifos C₉H₁₁Cl₃NO₃PS 350.59 3,5,6-Trichloro-2-pyridinyl Broad-spectrum insecticide 135–163 mg/kg
Diazinon C₁₂H₂₁N₂O₃PS 304.07 2-Isopropyl-6-methyl-4-pyrimidinyl Soil and crop pest control 250–300 mg/kg
Quinalphos C₁₂H₁₅N₂O₃PS 298.07 2-Quinoxalinyl Rice and cotton pest control 62–137 mg/kg
Etrimfos C₁₀H₁₇N₂O₄PS 292.29 6-Ethoxy-2-ethyl-4-pyrimidinyl Household insecticide 1,800 mg/kg (low mammalian toxicity)
Coumaphos C₁₄H₁₆ClO₅PS 362.77 3-Chloro-4-methylcoumarin-7-yl Veterinary ectoparasiticide 90–130 mg/kg

Structural and Functional Insights:

Chlorpyrifos : The trichloro substitution on the pyridinyl ring enhances lipophilicity, enabling strong binding to acetylcholinesterase and prolonged environmental persistence. It is widely used in agriculture but restricted in many regions due to neurotoxicity risks .

Diazinon: The isopropyl and methyl groups on the pyrimidinyl ring improve selectivity for insect targets, reducing mammalian toxicity compared to Chlorpyrifos. However, it is phased out in residential settings due to aquatic toxicity .

Quinalphos: The quinoxalinyl group increases systemic activity in plants, making it effective against stem borers in rice. Its higher acute toxicity limits its use in sensitive environments .

Etrimfos : Ethoxy and ethyl substitutions on pyrimidine reduce mammalian toxicity, making it suitable for household pest control. Its rapid degradation minimizes environmental accumulation .

Coumaphos: The coumarinyl derivative exhibits high affinity for arthropod acetylcholinesterase, making it effective against ticks and mites in livestock. Its photodegradation products, however, pose risks to non-target species .

Research Findings and Trends

  • Substituent Impact: Chlorine atoms (e.g., in Chlorpyrifos) increase potency but also bioaccumulation, whereas alkyl groups (e.g., in Diazinon) enhance biodegradability .
  • Metabolic Pathways : Oxidation of the heteroaryl ring (e.g., to oxon derivatives) is a common activation mechanism, contributing to acute toxicity in vertebrates .
  • Regulatory Status : Compounds like Chlorpyrifos face restrictions under the U.S. EPA and EU regulations due to developmental neurotoxicity, while Etrimfos remains approved for low-exposure applications .

Biological Activity

Phosphorothioic acid, O,O-diethyl O-2-pyridinyl ester, commonly known as chlorpyrifos, is an organophosphate pesticide widely used for agricultural purposes. Its biological activity primarily revolves around its mechanism of action as a neurotoxin, affecting the cholinergic system in both pests and humans. This article delves into the biological activity of chlorpyrifos, highlighting its effects on cholinesterase activity, neurotoxicity, and potential environmental impacts.

Chlorpyrifos acts as an inhibitor of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine (ACh). By inhibiting AChE, chlorpyrifos leads to an accumulation of ACh at synapses, resulting in prolonged stimulation of cholinergic receptors. This overstimulation can lead to various toxicological effects, including:

  • Neuromuscular dysfunction
  • Respiratory distress
  • Cognitive impairments

Cholinesterase Inhibition

The primary biological activity associated with chlorpyrifos is its ability to inhibit cholinesterase enzymes. Studies have shown that exposure to chlorpyrifos can lead to significant reductions in plasma and erythrocyte cholinesterase activity.

Study ReferenceExposure LevelCholinesterase Activity Reduction (%)
Nolan et al., 19840.5 mg/kg (oral)<30% unchanged levels in blood
Dow Chemical Company, 19725.0 mg/kg (dermal)13% of predose levels
Eliason et al., 1969Field exposure>50% reduction within 2 weeks

Neurotoxicity and Delayed Effects

Chlorpyrifos has been linked to delayed neurotoxic effects through the inhibition of neuropathy target esterase (NTE). This enzyme is crucial for maintaining neuronal integrity, and its inhibition can lead to axonal degeneration in both the central and peripheral nervous systems.

  • OPIDN (Organophosphate Induced Delayed Neurotoxicity) : Chlorpyrifos has been implicated in OPIDN, characterized by distal axonal degeneration. Research indicates that systemic inhibition of NTE by certain organophosphates can exacerbate neurodegenerative conditions such as Alzheimer's and Parkinson's diseases .

Case Studies

Several case studies have documented the effects of chlorpyrifos exposure:

  • Occupational Exposure : Workers exposed to chlorpyrifos showed significant reductions in cholinesterase activity, with recovery observed after cessation of exposure .
  • Animal Studies : In studies involving male Charles River Swiss mice, administration of chlorpyrifos resulted in moderate but transient depletion of hepatic glutathione and significant incorporation of radiolabeled compounds into hepatic RNA .
  • Human Clinical Trials : In a clinical trial involving dermal exposure to chlorpyrifos, participants exhibited decreased plasma cholinesterase levels without significant adverse effects on erythrocyte cholinesterase activity .

Environmental Impact

Chlorpyrifos is known for its moderate bioaccumulation potential in aquatic organisms, with bioconcentration factors ranging from 1,000 to 2,000 . This raises concerns regarding its persistence in the environment and potential impacts on non-target species.

Q & A

Basic Research Questions

Q. What are the optimal analytical methods for quantifying Phosphorothioic acid, O,O-diethyl O-2-pyridinyl ester in environmental matrices?

  • Methodology : Use gas chromatography (GC) coupled with mass spectrometry (MS) or electron capture detection (ECD) due to the compound’s low water solubility (1.2 mg/L) and high solubility in organic solvents like acetone (6.5 kg/kg) . For soil samples, employ Soxhlet extraction with acetone or methanol, followed by cleanup using Florisil columns to remove interferents. Validate recovery rates (≥85%) using spiked matrices.

Q. How does the compound’s stability influence experimental design in toxicity studies?

  • Key factors : Stability is temperature-dependent; store samples at 4°C to prevent degradation . Avoid exposure to strong oxidizing agents, which may alter its phosphorothioate structure. In aqueous solutions, monitor hydrolysis rates at varying pH levels (e.g., pH 5–9) to simulate environmental conditions .

Q. What synthetic routes are reported for this compound?

  • Synthesis : The compound is synthesized via nucleophilic substitution of diethyl phosphorothioate with 3,5,6-trichloro-2-pyridinol under alkaline conditions. Purification involves recrystallization from hexane or ethanol to achieve >98% purity . Confirm structure via NMR (e.g., ³¹P NMR δ: 55–60 ppm) and FTIR (P=S stretch at 650 cm⁻¹).

Advanced Research Questions

Q. How can conflicting toxicological data on neurodevelopmental effects be resolved?

  • Analysis framework : Compare studies using standardized exposure models (e.g., zebrafish embryos vs. rodent models) and control for metabolic differences. For example, cites discrepancies in genotoxicity (e.g., MUREAV 589,208,2005 vs. MUREAV 760,1,2014). Resolve contradictions by harmonizing dose metrics (e.g., μM vs. mg/kg) and accounting for metabolite activity (e.g., chlorpyrifos-oxon) .

Q. What methodologies elucidate the compound’s degradation pathways in soil?

  • Experimental design : Conduct photolysis studies under UV light (λ = 254 nm) to simulate sunlight, identifying degradation products (e.g., 3,5,6-trichloro-2-pyridinol) via LC-QTOF-MS. For hydrolysis, track pseudo-first-order kinetics in buffered solutions (pH 7.4) and quantify half-lives (e.g., t₁/₂ = 30–60 days at 25°C) .

Q. How do stereochemical variations in metabolites affect acetylcholinesterase inhibition?

  • Approach : Synthesize enantiomerically pure metabolites (e.g., chlorpyrifos-oxon) using chiral chromatography. Measure inhibition kinetics (Ki values) via Ellman’s assay with human recombinant AChE. Correlate stereochemistry with IC₅₀ differences using molecular docking simulations (e.g., AutoDock Vina) .

Data Contradiction Resolution

Q. Why do studies report divergent half-lives in aquatic systems?

  • Variables : Discrepancies arise from sediment organic carbon content (e.g., 1% vs. 5%) and microbial activity. Apply fugacity modeling to normalize environmental parameters (e.g., log Kow = 4.7) and validate with field mesocosm studies .

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